molecular formula C9H10O2S B15349585 4-Methoxythiobenzoic acid methyl ester

4-Methoxythiobenzoic acid methyl ester

Cat. No.: B15349585
M. Wt: 182.24 g/mol
InChI Key: KUWLPQBHNKDHOU-UHFFFAOYSA-N
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Description

4-Methoxythiobenzoic acid methyl ester is a chemical compound with the molecular formula C9H10O3S. It is characterized by a benzene ring substituted with a methoxy group (-OCH3) and a thiocarboxylic acid ester group (-COOCH3). This compound is known for its unique chemical properties and diverse applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzoic acid and methanol in the presence of a strong acid catalyst.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The temperature and pressure are carefully controlled to optimize yield and purity.

  • Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors, which allow for efficient and scalable synthesis. The use of automated systems ensures consistent quality and reduces the risk of human error.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 4-methoxybenzoic acid and sulfur dioxide.

  • Reduction: Reduction reactions can convert the compound to 4-methoxythiobenzoic acid, which can then be further reduced to 4-methoxybenzoic acid.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-Methoxybenzoic acid and sulfur dioxide.

  • Reduction: 4-Methoxythiobenzoic acid and 4-methoxybenzoic acid.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxythiobenzoic acid methyl ester is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis, particularly in the preparation of other thiobenzoic acid derivatives.

  • Biology: In biochemical studies, it is used to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-methoxythiobenzoic acid methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. The exact mechanism depends on the biological system and the specific application.

Comparison with Similar Compounds

4-Methoxythiobenzoic acid methyl ester is compared with other similar compounds, such as:

  • 4-Methoxybenzoic Acid: Similar structure but lacks the sulfur atom.

  • 4-Methylthiobenzoic Acid: Similar structure but with a methyl group instead of a methoxy group.

  • 4-Hydroxythiobenzoic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: The presence of both the methoxy and sulfur groups in this compound gives it unique chemical and biological properties, making it distinct from other compounds in its class.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

O-methyl 4-methoxybenzenecarbothioate

InChI

InChI=1S/C9H10O2S/c1-10-8-5-3-7(4-6-8)9(12)11-2/h3-6H,1-2H3

InChI Key

KUWLPQBHNKDHOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)OC

Origin of Product

United States

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